molecular formula C11H14ClN3O B2740383 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide CAS No. 1221567-31-2

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide

Cat. No. B2740383
CAS RN: 1221567-31-2
M. Wt: 239.7
InChI Key: PVPBWGKTSZOHHU-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7. It is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves the creation of sulfonamide and amide derivatives via amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a 3-chloropyridin-4-yl group and a carboxamide group.


Chemical Reactions Analysis

Piperidine-4-carboxamide derivatives have been found to exhibit a wide range of physiological activities . These compounds have been used in the synthesis of various drugs, particularly those used for the relief of pain and inflammation .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions for research on 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide and similar compounds could involve further exploration of their physiological activities and potential therapeutic applications . For instance, these compounds could be further developed towards clinical use as broad-spectrum antivirals .

properties

IUPAC Name

1-(3-chloropyridin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-7-14-4-1-10(9)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBWGKTSZOHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide

Synthesis routes and methods

Procedure details

General procedure C was followed using isonipecotamide (43 mg, 0.34 mmol), 3,4,dichloropyridine (50 mg, 0.34 mmol), triethylamine (0.14 mL, 1.0 mmol) and NMP (1.5 mL). The crude product was purified by flash column chromatography on silica gel (hexane/EtOAc, 1:1) to furnish the title compound as a colourless oil (18 mg, 22%), m.p. 210-212° C.; umax (CHCl3)/cm−1 2360, 2342, 1653, 1581 1382, 1223, 1135, 1041; m/z (ESI) C11H15ClN3O requires 240.0898, found [M+H]+ 240.0899.
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
22%

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